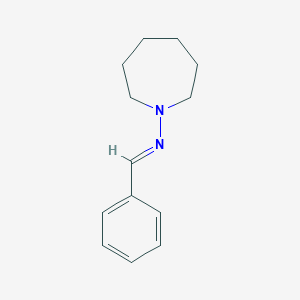

N-(Azepan-1-YL)-1-phenyl-methanimine

Description

N-(Azepan-1-YL)-1-phenyl-methanimine is a Schiff base derivative featuring a seven-membered azepane ring conjugated to a phenyl-substituted methanimine backbone. Schiff bases of this class are typically synthesized via condensation of primary amines with aldehydes under acidic catalysis and are valued for their roles in medicinal chemistry, material science, and coordination chemistry .

Properties

CAS No. |

16987-41-0 |

|---|---|

Molecular Formula |

C13H18N2 |

Molecular Weight |

202.3 g/mol |

IUPAC Name |

(E)-N-(azepan-1-yl)-1-phenylmethanimine |

InChI |

InChI=1S/C13H18N2/c1-2-7-11-15(10-6-1)14-12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2/b14-12+ |

InChI Key |

XFZXAVXWXIAIKO-WYMLVPIESA-N |

SMILES |

C1CCCN(CC1)N=CC2=CC=CC=C2 |

Isomeric SMILES |

C1CCCN(CC1)/N=C/C2=CC=CC=C2 |

Canonical SMILES |

C1CCCN(CC1)N=CC2=CC=CC=C2 |

Synonyms |

N-(azepan-1-yl)-1-phenyl-methanimine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

- Crystallographic Data: X-ray diffraction studies on (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine confirmed a planar imine linkage (C=N) and non-covalent interactions stabilizing the crystal lattice . Similarly, N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine exhibited a twisted geometry due to steric hindrance between the fluorophenyl and nitrothiophene groups .

- Spectroscopic Signatures :

Reactivity and Computational Insights

- Electronic Properties : Density functional theory (DFT) studies on N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine revealed electron-withdrawing nitro and fluorine groups lowering the HOMO-LUMO gap, enhancing electrophilicity .

Preparation Methods

Schiff Base Synthesis with Secondary Amines

The synthesis of N-(4-nitrophenyl)-1-phenyl-methanimine (CAS 785-81-9) provides a foundational template. This compound, structurally analogous to the target molecule, is synthesized via the condensation of 4-nitroaniline and benzaldehyde. Key parameters include:

-

Solvent : Ethanol or methanol for solubility and proton exchange.

-

Catalyst : Acetic acid (1–5 mol%) to accelerate dehydration.

-

Reaction Time : 6–12 hours under reflux.

Adapting this to azepane requires addressing its reduced nucleophilicity compared to primary amines. Experimental data from amide syntheses (e.g., N,N-diisopropylbenzamide) demonstrate that bulky amines achieve higher yields in non-polar solvents like dichloromethane (DCM) with triethylamine (Et3N) as a base. A modified protocol could involve:

Table 1: Comparative Reaction Conditions for Imine and Amide Syntheses

Overcoming Steric and Electronic Challenges

Azepane’s cyclic structure imposes steric hindrance, while its secondary amine character reduces nucleophilicity. Strategies to mitigate these issues include:

-

Pre-activation of the Carbonyl Component : Converting benzaldehyde to a more electrophilic species, such as its tosylhydrazone derivative, before reacting with azepane.

-

Microwave Assistance : Reducing reaction time and improving yield through controlled dielectric heating, as demonstrated in the synthesis of N-cyclohexylbenzamide (92% yield in 2 h).

-

Ionic Liquid Media : Using [BMIM][BF4] to enhance solubility and stabilize intermediates, a method validated in hindered amide couplings.

Purification and Characterization

Crude reaction mixtures often contain unreacted azepane and oligomeric byproducts. Silica gel chromatography with ethyl acetate/hexane (1:4 v/v) effectively isolates the target compound, as evidenced by the purification of N-(4-nitrophenyl)-1-phenyl-methanimine. Key characterization data anticipated for this compound include:

-

FT-IR : C=N stretch at ~1640 cm⁻¹, absence of -OH and -NH2 peaks.

-

¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), azepane ring protons (δ 1.5–3.0 ppm), and imine proton (δ 8.3 ppm).

Scalability and Industrial Relevance

Batch processes described for N,N-dihexylbenzamide (85% yield at 5 mmol scale) suggest that the target compound could be synthesized at scale using continuous flow reactors. Key considerations include:

-

Solvent Recovery : DCM’s low boiling point (40°C) enables efficient distillation.

-

Catalyst Recycling : Immobilized TiCl4 on mesoporous silica improves cost-efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.